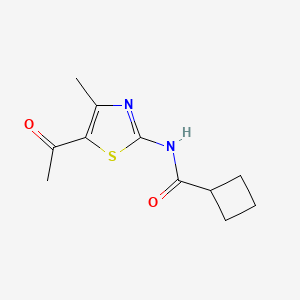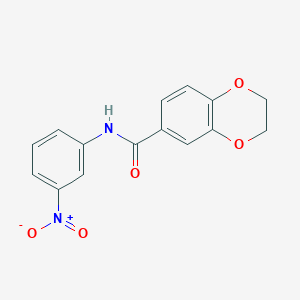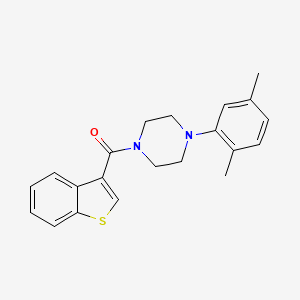
4-(2,5-dimethylbenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylbenzoyl)morpholine, also known as DM-nitrophen, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of applications in the fields of chemistry, biochemistry, and pharmacology. The purpose of
Applications De Recherche Scientifique
4-(2,5-dimethylbenzoyl)morpholine has been used in a variety of scientific research applications. One of the most common applications is as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as 4-(2,5-dimethylbenzoyl)morpholine, that is activated by light to produce reactive oxygen species that can kill cancer cells.
4-(2,5-dimethylbenzoyl)morpholine has also been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. This compound has been found to be highly selective and sensitive for the detection of superoxide anion and hydrogen peroxide.
In addition, 4-(2,5-dimethylbenzoyl)morpholine has been used as a catalyst in organic synthesis reactions. This compound has been found to be an effective catalyst for the synthesis of various organic compounds, including benzimidazoles and benzoxazoles.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylbenzoyl)morpholine is based on its ability to generate reactive oxygen species upon activation by light. The photosensitizer absorbs light energy and undergoes a series of chemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive oxygen species can then react with cellular components, such as lipids and proteins, leading to cell death.
Biochemical and Physiological Effects
4-(2,5-dimethylbenzoyl)morpholine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species. 4-(2,5-dimethylbenzoyl)morpholine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition, 4-(2,5-dimethylbenzoyl)morpholine has been found to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,5-dimethylbenzoyl)morpholine in lab experiments is its ability to selectively generate reactive oxygen species upon activation by light. This allows researchers to study the effects of reactive oxygen species on cellular components in a controlled manner.
However, one of the limitations of using 4-(2,5-dimethylbenzoyl)morpholine is its potential toxicity. This compound has been found to be cytotoxic at high concentrations and can induce apoptosis in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for the use of 4-(2,5-dimethylbenzoyl)morpholine in scientific research. One area of interest is the development of new photosensitizers for photodynamic therapy. Researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine derivatives with improved selectivity and efficacy for cancer treatment.
Another area of interest is the development of new fluorescent probes for the detection of reactive oxygen species. Researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine derivatives with improved sensitivity and selectivity for the detection of specific reactive oxygen species.
Finally, researchers are exploring the use of 4-(2,5-dimethylbenzoyl)morpholine as a catalyst for the synthesis of new organic compounds. This compound has been found to be an effective catalyst for various organic synthesis reactions, and researchers are exploring its potential for the development of new drugs and materials.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethylbenzoyl)morpholine involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUAZDSBQNQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)




![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)

![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
